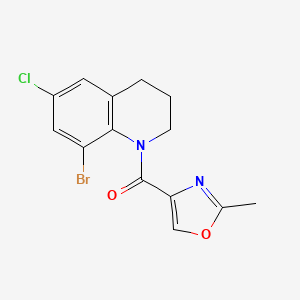![molecular formula C18H24N4O2 B6976300 3-[4-[4-(2-Hydroxyethyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol](/img/structure/B6976300.png)
3-[4-[4-(2-Hydroxyethyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[4-(2-Hydroxyethyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol is a complex chemical compound notable for its application across various scientific disciplines. Its structure features a phenol group attached to a pyrimidinyl group, further connected to a piperazinyl group modified with hydroxyethyl and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic route involves the initial formation of a pyrimidinyl intermediate, followed by coupling with the piperazinyl derivative.
Conditions: : These reactions typically require anhydrous conditions and catalysts such as palladium to facilitate coupling. Temperature management is critical to avoid decomposition of intermediates.
Industrial Production Methods
Industrial production scales up these reactions using continuous flow reactors to ensure consistent quality and yield.
Green chemistry principles are often applied to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenol group, leading to quinone-type structures.
Reduction: : The compound can be reduced, particularly at the pyrimidinyl group.
Substitution: : Various substitutions can occur at the piperazinyl and phenol groups, affecting its functionality.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenating agents like phosphorus tribromide (PBr₃) for halogenation.
Major Products
Oxidized quinone derivatives.
Reduced amine derivatives.
Halogenated phenolic compounds.
Applications De Recherche Scientifique
In Chemistry
Used as a building block for the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry.
In Biology
Investigated for its potential as a pharmaceutical intermediate.
Studied for its interaction with various biological macromolecules.
In Medicine
Explored for its potential therapeutic effects, particularly in targeting neurological disorders.
Used in the development of diagnostic agents.
In Industry
Employed in the synthesis of advanced materials, including polymers and resins.
Utilized in the development of specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its multi-functional groups enable it to form hydrogen bonds, van der Waals interactions, and π-π interactions, which are critical for its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.
Receptors: : Binds to receptors, potentially altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(4-Aminopiperidin-1-yl]pyrimidin-2-yl]phenol
3-[4-[4-(2-Methylpropyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol
3-[4-[4-(2-Hydroxypropyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol
Uniqueness
The unique combination of hydroxyethyl, dimethylpiperazinyl, and pyrimidinyl groups imparts distinct chemical and biological properties.
Its structural configuration offers specific interaction profiles with molecular targets, making it a versatile compound for various applications.
This compound presents significant potential across multiple fields due to its complex structure and reactivity. From industrial applications to cutting-edge scientific research, it exemplifies the intersection of chemistry and innovation.
Propriétés
IUPAC Name |
3-[4-[4-(2-hydroxyethyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2)13-21(8-9-22(18)10-11-23)16-6-7-19-17(20-16)14-4-3-5-15(24)12-14/h3-7,12,23-24H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQDPBTXMGEYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CCO)C2=NC(=NC=C2)C3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6976231.png)
![4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol](/img/structure/B6976233.png)
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![[(1S,2S)-2-phenylcyclopropyl]-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6976249.png)
![(5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6976252.png)
![(5,6-Dimethylpyridin-2-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6976259.png)
![2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6976260.png)
![[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B6976263.png)
![2-(4-tert-butylphenyl)sulfanyl-N-[(5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B6976276.png)
![tert-butyl (3aR,6aS)-1-(1,3-thiazole-5-carbonyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976277.png)
![tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B6976285.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B6976289.png)
![tert-butyl (3aS,6aR)-1-(2-ethylbutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976291.png)
